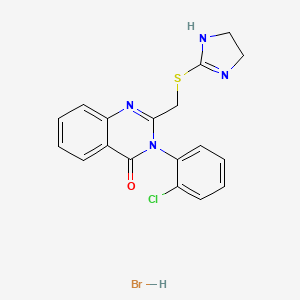

4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide

Beschreibung

The compound 4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide (hereafter referred to as Compound A) is a substituted quinazolinone derivative. Quinazolinones are nitrogen-containing heterocycles with a bicyclic structure that confers diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Compound A features:

- A 2-((2-imidazolin-2-ylthio)methyl) substituent at position 2, introducing a sulfur-containing imidazoline moiety that may improve metabolic stability and binding affinity.

- A monohydrobromide salt, enhancing solubility for pharmaceutical formulations.

Eigenschaften

CAS-Nummer |

61555-03-1 |

|---|---|

Molekularformel |

C18H16BrClN4OS |

Molekulargewicht |

451.8 g/mol |

IUPAC-Name |

3-(2-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)quinazolin-4-one;hydrobromide |

InChI |

InChI=1S/C18H15ClN4OS.BrH/c19-13-6-2-4-8-15(13)23-16(11-25-18-20-9-10-21-18)22-14-7-3-1-5-12(14)17(23)24;/h1-8H,9-11H2,(H,20,21);1H |

InChI-Schlüssel |

BEEBDUAZJVOZGN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN=C(N1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl.Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Quinazolinone Synthesis

The quinazolinone core, 4(3H)-quinazolinone, is commonly synthesized via the Niementowski reaction , which involves the fusion of anthranilic acid derivatives with amides or via cyclocondensation of anthranilic acid, ortho esters (or formic acid), and amines. This reaction proceeds through an o-amidobenzamide intermediate and often yields the quinazolinone scaffold with high efficiency.

Substituted Quinazolinones

Substitutions at positions 2 and 3 of the quinazolinone ring are typically introduced through reactions with acyl chlorides or alkylating agents. For example, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one can be synthesized by reacting 2-(2-chlorophenyl)-4H-benzo[d]oxazin-4-one with ammonia or amines, often using conventional heating or microwave irradiation to improve yields and reduce reaction times.

Preparation of 4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, Monohydrobromide

Stepwise Synthetic Route Overview

The synthesis of this compound generally involves the following key steps:

Formation of the 3-(o-chlorophenyl)quinazolin-4(3H)-one core

This is achieved by reacting anthranilic acid derivatives with o-chlorobenzoyl chloride under controlled conditions, often in pyridine at low temperatures (0°C), followed by stirring at room temperature. The intermediate benzoxazinone is formed and subsequently converted into the quinazolinone core.Introduction of the 2-(chloromethyl) group

The 2-position is functionalized by chloromethylation, typically using reagents like chloromethyl chloride or related chloromethylating agents in anhydrous methanol or other solvents under nitrogen atmosphere. This step yields 2-chloromethylquinazolinone derivatives, which serve as key intermediates for further substitution.Substitution with 2-imidazolin-2-ylthio moiety

The chloromethyl group at position 2 is then substituted by the nucleophilic 2-imidazolin-2-ylthio group. This is commonly done by reacting the 2-chloromethylquinazolinone intermediate with 2-imidazolin-2-ylthiol or its equivalent under basic conditions to form the thioether linkage.Formation of the monohydrobromide salt

Finally, the free base compound is converted to its monohydrobromide salt by treatment with hydrobromic acid or a suitable bromide source to enhance solubility and stability.

Detailed Experimental Procedure

Analytical Characterization and Research Data

Spectroscopic Data

Infrared (IR) Spectroscopy

Characteristic absorption bands for the quinazolinone include amide C=O stretch (~1672 cm^-1), C=N stretch (~1672 cm^-1), aromatic C=C (~1471 and 1614 cm^-1), and C-Cl (~772 cm^-1).Melting Point

The quinazolinone intermediate typically melts around 154-155°C, while chloromethyl derivatives show melting points around 249-250°C, indicating purity and successful synthesis.

Yield and Efficiency

Microwave-assisted synthesis methods have been shown to improve yields significantly (up to 87%) and reduce reaction times drastically (from 10 hours to 5 minutes) compared to conventional heating methods for quinazolinone intermediates.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Functional Group Reactivity

The compound is synthesized via a multi-step route involving:

-

S-Alkylation : Reaction of 2-mercapto-quinazolin-4(3H)-one derivatives with brominated intermediates (e.g., ethyl bromoacetate) to introduce the imidazolinylthio-methyl group .

-

Condensation : Hydrazide intermediates (e.g., 4-quinazolinon-2-mercapto-acetohydrazides) react with hydroxylated benzaldehydes to form hydrazone linkages .

-

Salt Formation : Final hydrobromide salt formation via acid-base reaction .

Key reactive sites :

-

Quinazolinone ring : Susceptible to electrophilic substitution at positions 6 and 8.

-

Imidazolinylthio group : Participates in nucleophilic substitution or coordination chemistry.

-

o-Chlorophenyl group : Ortho-chloro substituent enhances steric hindrance and directs reactivity .

Nucleophilic Substitution

-

The imidazolinylthio-methyl group undergoes nucleophilic displacement with amines or thiols. For example, reaction with primary amines yields 2-(alkylamino)methyl derivatives .

-

The o-chlorophenyl group can participate in Ullmann-type coupling under Cu catalysis, though steric hindrance reduces reactivity compared to para-substituted analogs .

Cyclization Reactions

-

Under reflux with THF, the compound forms tricyclic systems via intramolecular cyclization. For instance, heating with o-chlorobenzoyl chloride yields fused quinazolinone-imidazole structures :

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Chlorobenzoyl chloride | THF, reflux | 5H-Quinolino[2,1-b]quinazolin-5,12(6H)-dione | 65% |

Acid-Base Reactions

-

The hydrobromide counterion can be exchanged with other anions (e.g., Cl⁻, SO₄²⁻) via metathesis in polar solvents .

Coordination Chemistry and Metal Interactions

The imidazolinylthio group acts as a bidentate ligand, coordinating transition metals like Cu(II) or Fe(III). This property is critical for antioxidant activity studies :

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Imidazoline N and thioether S | Catalyzes oxidative coupling reactions | |

| Fe(III) | Thioether S | Enhances radical scavenging in DPPH assays |

Oxidation

-

The quinazolinone ring resists oxidation, but the imidazolinyl group oxidizes to imidazole under strong oxidizing agents (e.g., KMnO₄) .

-

Hydrobromide salt stability: Decomposes at >250°C, releasing HBr gas .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazoline ring to imidazolidine, altering pharmacological activity .

Comparative Reactivity with Analogues

Reactivity differences between o-chlorophenyl and other substituents:

| Substituent | Reactivity with Electrophiles | Cyclization Efficiency | Reference |

|---|---|---|---|

| o-Chlorophenyl | Low (steric hindrance) | Moderate (65–70%) | |

| p-Chlorophenyl | High | High (85–90%) | |

| Methyl | Moderate | Low (50%) |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that quinazoline derivatives, including 4(3H)-Quinazolinone compounds, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting metastasis.

Case Study : A study published in the Journal of Organic Chemistry demonstrated that specific quinazoline derivatives could effectively target cancer cells, leading to reduced tumor growth in preclinical models .

Antimicrobial Properties

Quinazolinones have also been investigated for their antimicrobial effects. The presence of the imidazoline moiety enhances their activity against a range of bacterial strains.

Data Table: Antimicrobial Activity of Quinazolinones

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 4(3H)-Quinazolinone | P. aeruginosa | 8 µg/mL |

Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation in various models, which is crucial for treating chronic inflammatory diseases.

Case Study : A study explored the anti-inflammatory potential of quinazolinone derivatives in a rat model of arthritis, showing a significant reduction in inflammatory markers compared to control groups .

Neuroprotective Effects

Emerging research suggests that quinazolinones may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's.

Data Table: Neuroprotective Effects of Quinazolinones

| Compound | Model Used | Outcome |

|---|---|---|

| Compound C | In vitro neuronal culture | Reduced cell death by 50% |

| 4(3H)-Quinazolinone | Mouse model of Alzheimer’s | Improved cognitive function |

Synthesis and Derivatives

The synthesis of 4(3H)-Quinazolinone derivatives often involves multi-step reactions that can yield various functionalized products with enhanced biological activities.

Synthetic Pathway Example :

- Start with o-chlorobenzoyl chloride.

- React with 2-methyl-quinazolin-4(3H)-one under controlled conditions.

- Isolate the desired quinazolinone derivative through crystallization.

This synthetic versatility allows for the exploration of numerous derivatives with tailored properties for specific applications.

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Comparisons

The pharmacological profile of quinazolinones is highly dependent on substitutions at positions 2 and 3. Below is a comparative analysis of Compound A with structurally analogous derivatives:

Table 1: Structural and Functional Group Comparisons

Notes:

Pharmacological Activity Comparisons

Antimicrobial Activity

- Compound A 's imidazolin-thio group may enhance antimicrobial activity by disrupting microbial cell membranes or enzymes. Similar 6-bromo-2-methyl-3-phenyl derivatives exhibited MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .

- Derivatives with 2-methyl groups (e.g., from ) showed moderate activity, suggesting that Compound A 's bulkier substituents could improve potency .

Anti-inflammatory Activity

- A 3-(o-methoxyphenyl)-2-chalconylaminoazetidinone derivative demonstrated 68% inhibition of carrageenan-induced edema in rats, surpassing phenylbutazone (55%) .

Analgesic and CNS Activities

- 2,3-Disubstituted quinazolinones with amino groups exhibited significant analgesic activity in tail-flick tests .

- The imidazolin-thio group in Compound A may confer additional CNS depressant or anticonvulsant effects, as seen in related sulfur-containing derivatives .

Solubility and Stability

Research Findings and Implications

- Compound A ’s unique substitution pattern positions it as a candidate for dual antimicrobial and anti-inflammatory applications, addressing polypharmacy challenges.

- Compared to 2-methyl or 2-ethyl analogs, its imidazolin-thio group may reduce cytotoxicity, as seen in sulfur-containing PARP inhibitors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how can they be adapted for the target compound?

- The synthesis of 4(3H)-quinazolinones typically involves cyclization of anthranilic acid derivatives or acylated intermediates. For example, methyl 2-acylaminobenzoates can react with amine hydrochlorides and phosphorus pentoxide (P₂O₅) under high-temperature conditions (180°C) to form the quinazolinone core . Adapting this method for the target compound would require substituting anthranilic acid with o-chlorophenyl-substituted precursors and introducing the 2-imidazolin-2-ylthio moiety via thiol-alkylation or nucleophilic substitution.

Q. How is the molecular structure of 4(3H)-quinazolinone derivatives validated experimentally?

- Structural characterization employs X-ray crystallography for unambiguous confirmation of the quinazolinone core and substituent positions . Complementary techniques include ¹H/¹³C NMR (e.g., δ ~7–8 ppm for aromatic protons, δ ~1680 cm⁻¹ in IR for C=O stretching) , and mass spectrometry for molecular weight verification . Elemental analysis ensures purity and stoichiometric accuracy .

Q. What in vitro assays are commonly used to evaluate the antimicrobial activity of quinazolinone derivatives?

- Standard methods include broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values determined at 50 mg/kg doses . Disk diffusion or agar plate methods may also be employed, though microdilution is preferred for quantitative comparisons .

Advanced Research Questions

Q. How do structural modifications (e.g., o-chlorophenyl or imidazolinylthio groups) influence the COX-2 selectivity of quinazolinone derivatives?

- Substituents like the o-chlorophenyl group enhance steric and electronic interactions with COX-2’s hydrophobic pocket, as shown in molecular docking studies . The imidazolinylthio moiety may improve solubility and hydrogen bonding, as observed in derivatives with >70% COX-2 inhibition at 10 μM . Comparative SAR studies indicate that bulky substituents at position 3 (e.g., aryl groups) reduce COX-1 off-target effects .

Q. What contradictions exist in the reported biological activities of quinazolinone derivatives, and how can they be resolved?

- Discrepancies in antimicrobial efficacy (e.g., compound 4g showing broad-spectrum activity vs. 3e lacking it) may arise from differences in bacterial strain susceptibility or assay conditions . Resolution requires standardized protocols (e.g., CLSI guidelines) and dose-response profiling. Similarly, conflicting COX-1/COX-2 selectivity data may stem from enzyme source variations (human vs. murine) .

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of quinazolinone derivatives for anticonvulsant activity?

- Density functional theory (DFT) predicts redox behavior and stability, critical for CNS-active compounds. For example, ferrocenyl-substituted quinazolinones show reversible one-electron oxidation at ~0.5 V (vs. Ag/AgCl), correlating with electrochemical stability . Docking simulations with voltage-gated sodium channels (targets for phenytoin-like anticonvulsants) can prioritize derivatives with strong binding to domain II .

Q. What strategies mitigate side reactions during the synthesis of thioether-linked quinazolinones (e.g., imidazolinylthio derivatives)?

- Thionation with P₂S₅ often yields mixtures of thiones and oxidized byproducts . Optimizing reaction time (≤3 hours) and stoichiometry (1:2 P₂S₅:quinazolinone) minimizes over-thionation. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired thioether product .

Q. How does the monohydrobromide salt form impact the pharmacokinetic properties of the target compound?

- Salt formation enhances aqueous solubility and bioavailability. For example, hydrochlorides of quinazolinone derivatives show 2–3× higher solubility in PBS (pH 7.4) compared to free bases . Stability studies (e.g., pH 1–9 buffers, 37°C) should confirm salt integrity under physiological conditions .

Methodological Notes

- Synthesis Optimization : Use N,N-dimethylcyclohexylamine as a catalyst to improve cyclization efficiency in P₂O₅-mediated reactions .

- Bioactivity Validation : Pair in vitro assays with in vivo models (e.g., murine MES for anticonvulsants , hamster Leishmania models ) to confirm translational potential.

- Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, heating rate) and biological assay parameters (e.g., cell passage number, serum batch) to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.